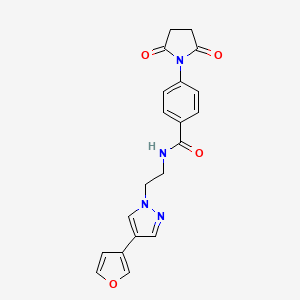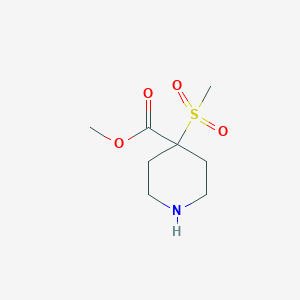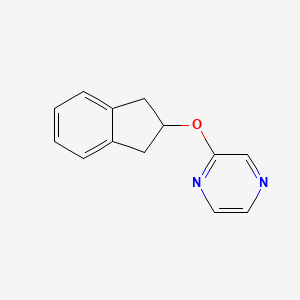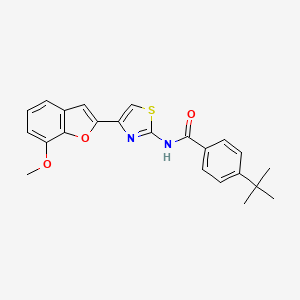
4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a chemical compound that belongs to the thiazole family. It is a synthetic compound that has shown promising results in scientific research applications. This compound has gained significant attention due to its potential therapeutic benefits in various medical conditions.
Mécanisme D'action
The mechanism of action of 4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is not well-understood. However, studies have suggested that this compound may act through various pathways such as the inhibition of specific enzymes and the modulation of specific receptors. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. Additionally, this compound has been shown to have antioxidant properties and can potentially be used to prevent oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in lab experiments are its well-established synthesis method and its potential therapeutic benefits in various medical conditions. However, the limitations of using this compound in lab experiments are its limited availability and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are various future directions for the research of 4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide. One direction is to further investigate its potential therapeutic benefits in cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods. Another direction is to investigate the potential side effects of this compound and to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. It has potential therapeutic benefits in cancer, inflammation, and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety for use in humans. The future directions for research on this compound are vast, and it has the potential to become a valuable therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide involves the reaction of 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine and tert-butyl isocyanate in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified through chromatography. The synthesis method of this compound is well-established and has been reported in various scientific journals.
Applications De Recherche Scientifique
4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic benefits in cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various medical conditions. Additionally, this compound has shown neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-23(2,3)16-10-8-14(9-11-16)21(26)25-22-24-17(13-29-22)19-12-15-6-5-7-18(27-4)20(15)28-19/h5-13H,1-4H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHCQEAWVVQYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(benzylthio)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2900460.png)

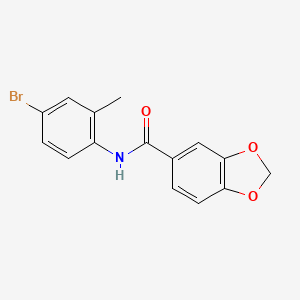
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900463.png)
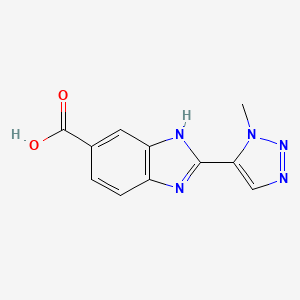
![1,1-Difluoro-5-azaspiro[2.5]octan-4-one](/img/structure/B2900470.png)

![5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole](/img/structure/B2900472.png)

